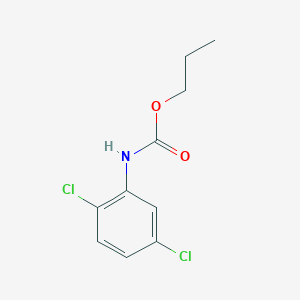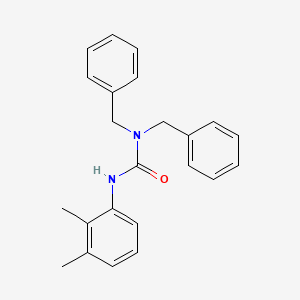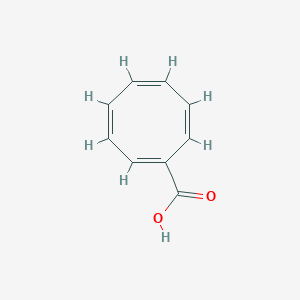
1,3,5,7-Cyclooctatetraenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7-Cyclooctatetraenecarboxylic acid is an organic compound with the molecular formula C9H8O2. It is a derivative of cyclooctatetraene, a polyunsaturated hydrocarbon. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
1,3,5,7-Cyclooctatetraenecarboxylic acid can be synthesized through several methods. One common synthetic route involves the carboxylation of cyclooctatetraene using carbon dioxide in the presence of a strong base. This reaction typically requires specific conditions such as elevated temperatures and pressures to proceed efficiently .
Industrial production methods for this compound are not widely documented, but they likely involve similar carboxylation reactions on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1,3,5,7-Cyclooctatetraenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles
Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,5,7-Cyclooctatetraenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of various chemicals
Mechanism of Action
The mechanism of action of 1,3,5,7-Cyclooctatetraenecarboxylic acid involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
1,3,5,7-Cyclooctatetraenecarboxylic acid can be compared with other similar compounds such as cyclooctatetraene and its derivatives. Unlike cyclooctatetraene, which is primarily a hydrocarbon, this compound contains a carboxyl group, making it more reactive and versatile in chemical reactions .
Similar compounds include:
Cyclooctatetraene: A polyunsaturated hydrocarbon with the formula C8H8.
Cyclooctane: A saturated hydrocarbon with the formula C8H16.
Cyclooctatetraenone: A ketone derivative of cyclooctatetraene
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Properties
Molecular Formula |
C9H8O2 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
cyclooctatetraenecarboxylic acid |
InChI |
InChI=1S/C9H8O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-7H,(H,10,11)/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7+ |
InChI Key |
JTSWCHSPSNVWLC-FXPPOMFJSA-N |
Isomeric SMILES |
C\1=C\C=C/C(=C\C=C1)/C(=O)O |
Canonical SMILES |
C1=CC=CC(=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-[2-(Tetradecyloxy)phenyl]acetamide](/img/structure/B11950970.png)
![Dimethyl 7-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11950972.png)
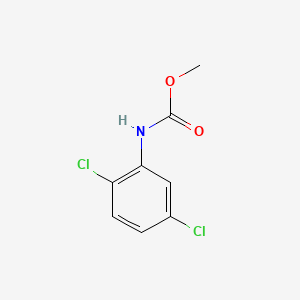
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11950977.png)
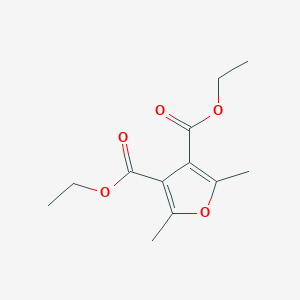


![1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B11951006.png)
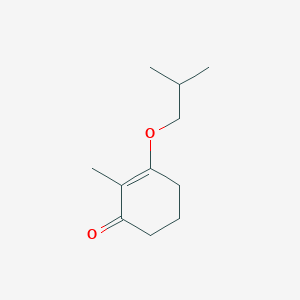
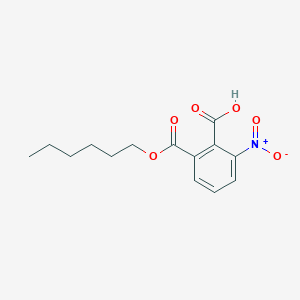
![Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11951027.png)
